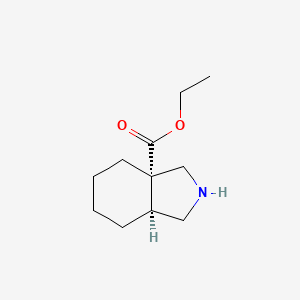
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone is a complex organic compound with diverse applications in scientific research, particularly in chemistry, biology, and medicine. This compound features unique structural elements, including a pyridine ring substituted with chlorine, an oxy linkage connecting it to a piperidine ring, and a methanone group linked to tetrahydrofuran. Each component contributes to its reactivity and interaction with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone typically begins with the preparation of the 3-chloropyridine derivative. This intermediate is then reacted with a suitable piperidine derivative under conditions that facilitate the formation of an oxy linkage. Key reagents often used include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate hydroxyl groups, enabling nucleophilic substitution reactions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and cost-effectiveness. This may involve catalytic processes to streamline the formation of the desired compound. Scale-up techniques often incorporate continuous flow reactors to manage exothermic reactions and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can be subject to oxidation reactions, especially at the piperidine ring, leading to the formation of N-oxides or other oxygenated products.
Reduction: : Hydrogenation or other reduction methods can modify the pyridine ring or reduce double bonds within the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Nucleophiles such as alkoxides, amines, or thiols under basic conditions.
Major Products Formed from These Reactions
Depending on the specific reaction conditions, the major products include substituted derivatives, oxidized or reduced forms, and complex adducts useful for further synthetic applications.
Scientific Research Applications
The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone has several key applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its interactions with various biological targets, potentially as a ligand for receptors or enzymes.
Medicine: : Investigated for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: : Applied in the manufacture of specialty chemicals, agrochemicals, or materials science.
Mechanism of Action
The mechanism by which this compound exerts its effects involves specific binding to molecular targets, often disrupting or modifying their activity. The methanone group can form key interactions with active sites of enzymes or receptors, while the piperidine and pyridine rings contribute to overall molecular stability and specificity.
Comparison with Similar Compounds
3-chloropyridine derivatives
Piperidine-based molecules
Tetrahydrofuran-linked compounds
Overall, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone is a versatile and valuable compound in multiple fields of scientific research and industry. Its unique structure and reactivity offer numerous possibilities for exploration and application.
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-13-9-17-5-1-14(13)21-12-2-6-18(7-3-12)15(19)11-4-8-20-10-11/h1,5,9,11-12H,2-4,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNKGGHKUDCJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2548491.png)



![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2548495.png)
![4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2548496.png)
![Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B2548501.png)

![1,5-bis(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2548504.png)
![2-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548506.png)
![2-(3,4-Dimethylphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2548508.png)



